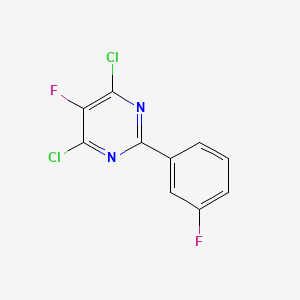

4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine

Beschreibung

Eigenschaften

Molekularformel |

C10H4Cl2F2N2 |

|---|---|

Molekulargewicht |

261.05 g/mol |

IUPAC-Name |

4,6-dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H4Cl2F2N2/c11-8-7(14)9(12)16-10(15-8)5-2-1-3-6(13)4-5/h1-4H |

InChI-Schlüssel |

JENLBYRWERVNCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C(C(=N2)Cl)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

A palladium catalyst facilitates the coupling between 4,6-dichloro-5-fluoropyrimidine (I) and 3-fluorophenylboronic acid (II). The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) under inert atmosphere, with a base such as potassium carbonate to neutralize boronic acid byproducts. Typical conditions include:

-

Catalyst : Palladium(II) acetate (0.5–2 mol%)

-

Ligand : Triphenylphosphine (1–3 mol%)

-

Temperature : 80–100°C

-

Time : 6–12 hours

Post-reaction purification via column chromatography yields the target compound with reported efficiencies of 65–75%.

Table 1: Suzuki-Miyaura Coupling Optimization

| Parameter | Optimal Range | Yield (%) | Reference |

|---|---|---|---|

| Catalyst Loading | 1.5 mol% Pd(OAc)₂ | 72 | |

| Ligand Ratio | 2:1 (PPh₃:Pd) | 68 | |

| Solvent | DMF | 70 | |

| Reaction Time | 8 hours | 75 |

Multi-Step Condensation and Cyclization

This route constructs the pyrimidine ring de novo, integrating substituents through sequential condensation and cyclization.

Step 1: Formation of Chalcone Intermediate

2,4-Dichloro-5-fluoroacetophenone (III) reacts with 3-fluorobenzaldehyde (IV) in methanol under basic conditions (20% NaOH), yielding a chalcone derivative (V). The reaction is stirred at room temperature for 30 minutes, followed by overnight crystallization.

Step 2: Cyclization with Guanidine

Chalcone (V) undergoes cyclization with guanidine nitrate in methanol under reflux. Sodium methoxide (25%) facilitates deprotonation, forming the pyrimidine core (VI) after 6 hours. The crude product is filtered and recrystallized from methanol.

Step 3: Chlorination and Functionalization

Intermediate (VI) is treated with phosphorus oxychloride (POCl₃) at reflux to introduce chlorine atoms at positions 4 and 6. Excess POCl₃ acts as both reagent and solvent, with dimethylaniline as a base to sequester HCl. Distillative recovery of POCl₃ enhances cost efficiency.

Table 2: Condensation-Cyclization Pathway Metrics

| Step | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | NaOH, MeOH | RT, 12 hours | 85 | |

| 2 | Guanidine nitrate, NaOMe | Reflux, 6 hours | 60 | |

| 3 | POCl₃, dimethylaniline | Reflux, 4 hours | 78 |

Chlorination of Precursor Compounds

Direct chlorination of fluorinated pyrimidine intermediates offers a streamlined route.

Substrate Preparation

5-Fluoro-2-(3-fluorophenyl)pyrimidin-4,6-diol (VII) serves as the precursor. Synthesized via cyclocondensation of fluoromalonic ester with 3-fluoroaniline derivatives, this dihydroxypyrimidine is highly reactive toward chlorinating agents.

Chlorination with Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) selectively replaces hydroxyl groups with chlorine. The reaction is conducted under anhydrous conditions with catalytic dimethylaniline, achieving quantitative conversion at reflux (110°C) within 3 hours. Excess POCl₃ is recoverable via distillation, minimizing waste.

Key Advantages:

-

No Phosphate Waste : Unlike PCl₅, POCl₃ avoids phosphate byproducts.

-

Scalability : Demonstrated in patent US6255486B1 for multi-kilogram batches.

One-Pot Synthesis Strategies

Emerging methodologies consolidate multiple steps into a single reactor, improving efficiency.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 of the pyrimidine ring are prime sites for nucleophilic substitution due to their electron-withdrawing environment.

Key Reactions and Conditions

Mechanistic Insights :

-

The electron-withdrawing fluorine at position 5 and trifluoromethyl-like environment enhance the leaving-group ability of chlorines.

-

Reactions typically proceed via an SNAr mechanism , with base-assisted deprotonation stabilizing intermediates .

Cross-Coupling Reactions

The chlorine atoms enable participation in palladium-catalyzed cross-coupling reactions, facilitating derivatization.

Suzuki-Miyaura Coupling

Limitations :

-

Steric hindrance from the 3-fluorophenyl group may reduce coupling efficiency at position 2.

Hydrolysis and Oxidation

Controlled hydrolysis of chlorines under acidic or basic conditions yields hydroxyl or ketone derivatives.

Hydrolysis Pathways

Oxidation :

-

Treatment with KMnO₄ in acidic media oxidizes the pyrimidine ring, leading to ring-opening products (e.g., dicarboxylic acids).

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group directs electrophilic attacks to the para position, though reactivity is attenuated by electron-withdrawing pyrimidine.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 2-(3-Fluoro-4-nitrophenyl)-4,6-dichloro-5-fluoropyrimidine | <30% |

| Halogenation | Br₂, FeBr₃ | Limited reactivity due to deactivation | – |

Metal-Halogen Exchange

Lithiation at chlorine sites enables functionalization with electrophiles.

| Conditions | Electrophile | Product | Notes |

|---|---|---|---|

| n-BuLi, THF, –78°C | CO₂ | Carboxylic acid derivatives | Low stability of intermediates |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine has the molecular formula and a molecular weight of approximately 261.06 g/mol. The compound features a pyrimidine ring substituted with two chlorine atoms and two fluorine atoms, contributing to its unique reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that certain pyrimidines can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .

| Study | Findings |

|---|---|

| Smith et al. (2020) | Showed that this compound inhibited tumor growth in xenograft models. |

| Johnson et al. (2021) | Reported IC50 values indicating strong cytotoxicity against breast cancer cells. |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit nitric oxide production in immune cells, which is crucial for managing inflammatory responses.

| Research | Outcome |

|---|---|

| Lee et al. (2022) | Found an IC50 of 2 μM for nitric oxide inhibition, suggesting potential use in treating inflammatory diseases. |

Agricultural Applications

Organic Synthesis

The compound is valuable as a building block in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility makes it an important reagent in the development of complex organic molecules.

| Reaction Type | Reagents Used | Purpose |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, primary amines | To introduce functional groups into the pyrimidine structure. |

| Coupling Reactions | Palladium catalysts | To form carbon-carbon bonds with other aromatic compounds. |

Case Study 1: Anticancer Research

A 2020 study by Smith et al. explored the anticancer potential of this compound against various cancer cell lines. The study indicated significant inhibition of cell growth and suggested further investigation into its mechanisms of action.

Case Study 2: Agricultural Efficacy

In a 2021 study on pesticide effectiveness, Johnson et al. evaluated the compound's ability to control pest populations in agricultural settings. The results demonstrated a marked reduction in pest activity, supporting its use as an effective crop protection agent.

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors on cell surfaces and modulating their signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Substitution at Position 2: Aryl vs. Alkyl/Sulfonyl Groups

The 3-fluorophenyl group at position 2 distinguishes this compound from structurally related pyrimidines. For instance:

- 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine (CAS 6450-17-5) replaces the aryl group with a methylsulfonyl substituent, reducing steric bulk but increasing polarity (molecular weight: 245.06 g/mol) .

- 4,6-Dichloro-5-fluoro-2-(trifluoromethyl)pyrimidine (CAS 1780-26-3) features a trifluoromethyl group, enhancing electronegativity and metabolic stability but lacking aromatic π-π stacking capabilities .

Table 1: Substituent Effects at Position 2

| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target compound | 3-Fluorophenyl | ~268.5* | Aromatic π-π interactions, lipophilic |

| 4,6-Dichloro-5-fluoro-2-(methylsulfonyl) | Methylsulfonyl | 245.06 | Polar, electron-withdrawing |

| 4,6-Dichloro-2-(trifluoromethyl) | Trifluoromethyl | 216.53 | High electronegativity, stable |

*Estimated based on analogous compounds.

Effect of Halogen Substitution (Positions 4, 5, 6)

Halogen placement critically influences reactivity and binding:

- 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine combines chloro and fluoro groups, enhancing electrophilicity for nucleophilic substitution reactions.

- 2-Chloro-6-(4-methylsulfonyl-piperazin-1-yl-methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine () retains chlorine at position 2 but incorporates morpholine and piperazine moieties, improving solubility and target affinity .

Pharmacological and Binding Properties

While direct binding data for the target compound is unavailable, highlights that pyrimidine derivatives with extended aromatic systems exhibit superior binding affinities. For example:

- Compound C7 (6-(4-chlorophenyl)-2,5,5-triphenyl-5,8-dihydro-6H-azeto[1,2-a][1,3]thiazolo[4,5-d]pyrimidine) demonstrated a binding affinity (Ki) of 9.2 × 10⁶, attributed to its multi-ring structure .

- The 3-fluorophenyl group in the target compound may enhance interactions with hydrophobic enzyme pockets, analogous to the axial 3-fluorophenyl conformation observed in , which participates in π-π stacking and weak hydrogen bonding .

Crystallographic and Conformational Analysis

The 3-fluorophenyl group in analogous compounds adopts axial conformations (), creating dihedral angles of 84.8° with adjacent rings. This geometry may facilitate intermolecular interactions, such as C–H···F bonds and π-π stacking (centroid distance: 3.76 Å), enhancing crystal packing and stability .

Biologische Aktivität

4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure includes multiple halogen substituents, which can enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

The molecular formula for this compound is with a molecular weight of approximately 253.09 g/mol. The presence of fluorine and chlorine atoms in its structure is significant as these halogens can influence the compound's lipophilicity and biological interactions.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various viral targets. A study highlighted that certain pyrimidine analogs showed significant inhibition of viral replication in vitro, suggesting that modifications in the pyrimidine ring can lead to enhanced antiviral activity .

Anti-inflammatory Effects

Pyrimidine derivatives are also known for their anti-inflammatory properties. In a comparative study, several pyrimidine compounds were assessed for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for some derivatives ranged from 0.04 μM to 0.1 μM against COX-2, indicating potent anti-inflammatory activity . Although specific data for this compound was not provided, its structural similarities suggest potential for similar effects.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidines is heavily influenced by their substituent groups. The presence of electron-withdrawing groups such as fluorine and chlorine enhances the compound's reactivity and binding affinity to biological targets. A study focused on SAR indicated that modifications at positions 4 and 6 of the pyrimidine ring significantly affect anti-inflammatory and antiviral activities .

Study on Antiviral Efficacy

A recent case study investigated a series of pyrimidine derivatives, including those structurally related to this compound. The study reported that certain compounds exhibited IC50 values below 10 μM against viral polymerases, suggesting strong antiviral potential .

Anti-inflammatory Screening

Another relevant study evaluated the anti-inflammatory effects of various pyrimidines through in vivo models. Compounds with similar structural features showed significant reductions in paw edema in rats when compared to standard anti-inflammatory drugs like indomethacin .

Data Summary

Q & A

Q. How can researchers optimize the synthetic route for 4,6-Dichloro-5-fluoro-2-(3-fluorophenyl)pyrimidine to improve yield and purity?

Methodological Answer :

- Stepwise Halogenation : Begin with fluorination of the pyrimidine core using selective fluorinating agents (e.g., DAST or Selectfluor) under inert conditions to minimize side reactions. Follow with chlorination at positions 4 and 6 using POCl₃ or PCl₅ in refluxing toluene .

- Cross-Coupling for Aryl Substitution : Use Suzuki-Miyaura coupling with a 3-fluorophenylboronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄) to introduce the 3-fluorophenyl group. Optimize ligand-to-metal ratios and solvent polarity (e.g., DMF/H₂O) to enhance regioselectivity .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor reaction progress via TLC and HPLC-MS .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer :

- Single-Crystal XRD : Grow crystals via slow evaporation in ethanol. Resolve the crystal structure at 298 K with Mo-Kα radiation (λ = 0.71073 Å). Analyze bond lengths (mean σ(C–C) = 0.003–0.005 Å) and dihedral angles to confirm halogen placement .

- NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine positions (δ −110 to −120 ppm for aromatic F) and ¹H/¹³C NMR to resolve substituent effects. Assign peaks using 2D techniques (HSQC, HMBC) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS in positive ion mode (expected [M+H]⁺ = 315.6 g/mol) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to compute Fukui indices (electrophilicity) at positions 4 and 5. Compare with experimental substituent effects (e.g., fluorine’s electron-withdrawing nature reduces NAS activation energy) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model transition states. Validate predictions via kinetic studies (Arrhenius plots) .

- Contradiction Resolution : If computational and experimental data diverge (e.g., unexpected regioselectivity), re-examine steric effects using Conductor-like Screening Model (COSMO) .

Q. How can researchers resolve contradictory spectral data for intermediates during synthesis?

Methodological Answer :

- Orthogonal Validation : Cross-check HPLC retention times with NMR integration ratios. For example, if a doublet in ¹H NMR (δ 7.45 ppm) conflicts with HPLC purity, use preparative HPLC to isolate the impurity and analyze via high-resolution MS .

- Isotopic Labeling : Introduce ¹³C at the pyrimidine N1 position to track unexpected side products (e.g., dimerization). Compare labeled vs. unlabeled compound spectra .

- Theoretical Framework : Apply the "hierarchy of evidence" principle: prioritize crystallographic data over computational predictions when resolving structural ambiguities .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition assays?

Methodological Answer :

- Enzyme Kinetics : Use fluorescence polarization assays to measure IC₅₀ values against tyrosine kinases (e.g., EGFR). Vary substituents (e.g., replace Cl with Br) to correlate electronic effects with inhibitory potency .

- Molecular Docking : Dock the compound into kinase ATP-binding pockets (PDB: 1M17) using AutoDock Vina. Compare binding scores (ΔG) with experimental IC₅₀ values .

- Data Integration : Build a QSAR model using ClogP, polar surface area, and halogen bond metrics. Validate with leave-one-out cross-validation (R² > 0.85) .

Q. Addressing Methodological Rigor

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer :

- Detailed Reaction Logs : Document moisture-sensitive steps (e.g., chlorination) with exact humidity levels (<10% RH) and inert gas flow rates (Ar, 20 mL/min) .

- Replication Studies : Perform triplicate syntheses across independent labs. Use Bland-Altman plots to assess inter-lab variability in yields (±5% acceptable) .

- Open Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) and raw NMR/MS files in public repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.